Ilimaquinone

Übersicht

Beschreibung

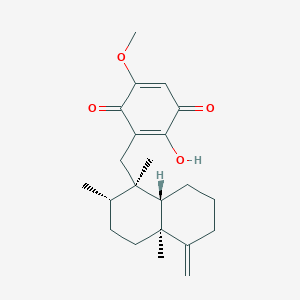

Ilimaquinone is a sesquiterpene quinone derived from marine sponges, notably Dactylospongia elegans and Hippospongia species. Its chemical structure comprises a tricyclic sesquiterpene fused with a benzoquinone moiety (Fig. 1), with stereochemical variations such as 5-epi-ilimaquinone identified in related species . First isolated in the 1990s, this compound has garnered attention for its broad bioactivities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Ilimaquinon umfasst mehrere Schritte, darunter die Bildung der Chinon-Einheit und der Aufbau des trans-Decalin-Ringsystems. Eine übliche Syntheseroute beinhaltet die radikalische Decarboxylierung und die Chinon-Additionsreaktion . Die Reaktionsbedingungen erfordern typischerweise die Verwendung von Reagenzien wie Lithium-Enolat und Benzylhalogenid, gefolgt von Belichtung und Aufrechterhaltung der Temperatur bei 0-5 °C .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ilimaquinon ist aufgrund seiner komplexen Struktur und der mit seiner Synthese verbundenen Herausforderungen nicht weit verbreitet. Fortschritte in der synthetischen organischen Chemie können den Weg für effizientere Produktionsmethoden in Zukunft ebnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ilimaquinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ilimaquinon kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Die Reduktion von Ilimaquinon kann zur Bildung von Hydrochinonderivaten führen.

Substitution: Ilimaquinon kann Substitutionsreaktionen eingehen, insbesondere an der Chinon-Einheit.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene und Nucleophile unter sauren oder basischen Bedingungen beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ilimaquinone has been extensively studied for its ability to induce apoptosis in various cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include modulation of apoptosis pathways, autophagy induction, and cell cycle arrest.

1. Mechanisms of Action

- Apoptosis Induction : this compound has been shown to significantly suppress the viability of colorectal cancer cells (HCT-116) in a dose-dependent manner, triggering mitochondrial-mediated apoptosis. This involves the activation of caspases (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and DNA damage .

- Autophagy Activation : Studies indicate that this compound also promotes autophagy in colon cancer cells, evidenced by increased levels of microtubule-associated protein 1 light chain 3 and LC3-II turnover. This dual action (apoptosis and autophagy) suggests a complex mechanism wherein this compound can potentially enhance therapeutic efficacy against cancer .

2. Case Studies

Antiviral Applications

Recent studies have explored this compound's potential as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Given the urgent need for effective antiviral agents, this compound's ability to interact with key viral proteins presents a promising avenue for research.

1. Inhibition of SARS-CoV-2 Proteins

This compound was evaluated using computational methods to assess its binding affinity to several critical proteins of SARS-CoV-2, including the spike receptor binding domain and main protease. The findings suggest that this compound could serve as a potential therapeutic agent against COVID-19 by inhibiting viral replication .

2. Comparative Analysis with Existing Drugs

In comparative studies, this compound demonstrated favorable binding properties when juxtaposed with established antiviral drugs such as remdesivir and hydroxychloroquine. This highlights its potential as a novel inhibitor with possibly fewer side effects compared to traditional medications .

Wirkmechanismus

Ilimaquinone exerts its effects through several mechanisms:

Inhibition of Pyruvate Dehydrogenase Kinase 1: By inhibiting this enzyme, this compound reduces the phosphorylation of pyruvate dehydrogenase, shifting energy metabolism from aerobic glycolysis to oxidative phosphorylation.

Induction of Apoptosis: this compound induces apoptosis in cancer cells by generating mitochondrial reactive oxygen species and depolarizing the mitochondrial membrane potential.

Inhibition of SARS-CoV-2 Proteins: this compound has been shown to inhibit key target proteins of SARS-CoV-2, potentially interfering with viral replication.

Vergleich Mit ähnlichen Verbindungen

Anticancer Effects

Ilimaquinone exhibits potent anticancer activity across multiple cancer types:

- Colorectal Cancer : Induces mitochondrial-mediated apoptosis in HCT-116 cells via caspase activation, DNA fragmentation, and downregulation of Bcl-2/Bcl-xL .

- Breast Cancer : Inhibits MCF-7 and MDA-MB-231 cell proliferation (IC₅₀ = 10.6–13.5 µM) by inducing S-phase arrest, ROS generation, and p21 upregulation .

- Oral Squamous Cell Carcinoma: Triggers caspase-dependent apoptosis and autophagy via ROS-Akt/p53 pathways .

- Prostate and Liver Cancers : Activates GADD153-mediated pathways, leading to G1-phase arrest and apoptosis .

Antiviral Activity

This compound shows promise as a SARS-CoV-2 inhibitor, binding to viral proteins (PLpro, 3CLpro, Nsp10/14/16) with comparable or superior affinity to remdesivir (binding energy = -7.1 to -8.2 kcal/mol) . Molecular dynamics simulations confirm stable interactions with PLpro, a critical enzyme for viral replication .

Other Activities

- Disrupts Golgi apparatus function by reversibly vesiculating membranes, impairing protein trafficking .

- Inhibits NF-κB signaling and modulates TNF-α production in immune cells .

This compound belongs to a class of sesquiterpene quinones with structural and functional analogs. Below is a detailed comparison:

Structural Analogs

Functional Analogs (Non-Sesquiterpene)

Pharmacokinetic and Mechanistic Comparisons

Table 1: Anticancer Activity in Cell Lines

Table 2: Antiviral Binding Energies (kcal/mol)

| Target Protein | This compound | Remdesivir | Hydroxychloroquine |

|---|---|---|---|

| PLpro | -8.1 | -7.5 | -6.2 |

| 3CLpro | -7.1 | -7.1 | -5.8 |

| Nsp14 | -8.1 | -8.0 | -5.9 |

| RNA Polymerase | -7.6 | -9.9 | -6.4 |

Data sourced from molecular docking studies .

Key Mechanistic Differences

- Cell Cycle Arrest: this compound induces S-phase arrest in breast cancer, while pelorol and 5-epi-ilimaquinone target G1-phase in melanoma .

- Antiviral Specificity: this compound broadly inhibits SARS-CoV-2 proteins, whereas remdesivir is more selective for RNA polymerase .

Contradictory Findings

- p38 Signaling : p38 activation contributes to apoptosis in colorectal cancer but is dispensable in breast cancer .

Biologische Aktivität

Ilimaquinone (IQ) is a marine sponge metabolite that has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and pharmacological properties based on recent research findings.

Overview of this compound

This compound is primarily extracted from marine sponges, particularly those belonging to the genus Ilima. It exhibits a range of biological activities including anticancer, anti-inflammatory, anti-HIV, and antimicrobial properties. Its unique chemical structure allows it to interact with various cellular pathways, making it a subject of interest in medicinal chemistry.

This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial-Mediated Apoptosis : Studies have demonstrated that IQ triggers apoptosis in HCT-116 colon cancer cells by disrupting mitochondrial membrane potential (ΔΨm), activating caspases (caspase-3 and caspase-9), and downregulating anti-apoptotic proteins such as Bcl-2. This was evidenced by flow cytometry and DNA fragmentation assays, confirming the induction of apoptotic cell death .

- Cell Cycle Arrest : this compound induces G1 phase arrest in several cancer cell lines, including prostate (PC-3 and LNCaP), non-small cell lung (A549), and hepatocellular carcinoma (Hep3B) cells. This effect is associated with the upregulation of growth arrest and DNA damage-inducible gene 153 (GADD153) and the inhibition of DNA synthesis .

- p53 Pathway Activation : Research indicates that IQ activates the p53 pathway, leading to increased levels of p21^WAF1/CIP1 and suppression of cell proliferation. This activation is critical for mediating its anticancer effects .

Summary Table of Anticancer Effects

Anti-Viral Properties

Recent studies have explored this compound's potential against viral infections, particularly SARS-CoV-2. Molecular docking studies suggest that IQ may inhibit key target proteins involved in viral replication. In silico analyses indicate that this compound could serve as a promising candidate for COVID-19 therapeutics by targeting multiple viral proteins .

Anti-Inflammatory and Antimicrobial Effects

This compound also exhibits anti-inflammatory properties by modulating inflammatory pathways and has shown antimicrobial activity against various pathogens. Its ability to inhibit HIV replication further underscores its potential as a multi-faceted therapeutic agent .

Case Studies

- Study on Colon Cancer Cells : A study focused on HCT-116 cells revealed that treatment with this compound resulted in significant apoptosis, characterized by increased caspase activity and mitochondrial dysfunction. The findings support the hypothesis that this compound operates through a mitochondria-mediated pathway to induce cell death .

- Pharmacokinetics Study : Research investigating the pharmacokinetic properties of this compound epimers demonstrated differences in stability and clearance rates between IQ and epi-IQ. The study highlighted the importance of stereochemistry in the pharmacological effects of these compounds .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and characterizing ilimaquinone from marine sponges?

this compound is typically extracted using methanol or ethyl ether, followed by chromatographic purification (e.g., HPLC). Structural elucidation relies on NMR spectroscopy, particularly NMR for resolving diastereomeric ratios (e.g., integrating C-11 exo-methylene signals at 4.40–4.69 ppm) and mass spectrometry for molecular weight confirmation .

Q. How is the stereoselective synthesis of this compound achieved in laboratory settings?

A radical decarboxylation and quinone addition strategy is employed. Thiohydroxamic acid derivatives react with benzoquinone under controlled conditions to form the quinone core, followed by functionalization of the thiopyridyl group to yield this compound. This method ensures stereochemical fidelity and scalability for further biological testing .

Q. What analytical techniques are used to distinguish this compound from its C-5 epimer, 5-epi-ilimaquinone?

NMR analysis of crude extracts in CDCl is critical, with distinct singlet integrations for CH-11: 4.40–4.42 ppm (this compound) vs. 4.66–4.69 ppm (5-epi-ilimaquinone). HPLC retention times and chiral chromatography further resolve these diastereomers .

Advanced Research Questions

Q. Why does the this compound/5-epi-ilimaquinone ratio vary unpredictably across marine sponge populations?

Field studies of Dactylospongia metachromia reveal significant diastereomeric ratio (dr) fluctuations (e.g., 100% this compound in Anuanuraro Island vs. 90% 5-epi-ilimaquinone in Gambier Islands). Hypotheses include:

- Variable expression of terpene cyclases directing biosynthetic pathways.

- Limited selectivity in a single cyclase enzyme, allowing stochastic formation of both isomers .

Table 1: Diastereomeric Ratios in D. metachromia Populations

| Location | This compound (%) | 5-epi-Ilimaquinone (%) |

|---|---|---|

| Anuanuraro Island | 100 | 0 |

| Gambier Islands | 10 | 90 |

| Nuku Hiva Island | 95 | 5 |

Q. How do this compound and its epimer differ in biological activity, particularly in cancer research?

this compound exhibits stronger cytotoxicity (e.g., IC values in colon cancer HCT-116 cells) and apoptosis induction via mitochondrial pathways (caspase-3/9 activation, Bcl-2 downregulation). Both compounds show enhanced activity in multidrug-resistant cell lines (e.g., MES-SA/Dx5), suggesting potential for overcoming chemoresistance .

Q. What computational approaches validate this compound's potential as a SARS-CoV-2 inhibitor?

Molecular docking against SARS-CoV-2 targets (e.g., PLpro, 3CLpro) reveals this compound's binding affinity (ΔG = −8.1 kcal/mol), comparable to remdesivir. MD simulations (50 ns) confirm stable interactions with PLpro (RMSD < 2.5 Å), supported by hydrogen bonding and hydrophobic contacts .

Table 2: Docking Scores of this compound vs. Antivirals

| Target Protein | This compound (ΔG, kcal/mol) | Remdesivir (ΔG, kcal/mol) |

|---|---|---|

| PLpro | −8.1 | −9.9 |

| 3CLpro | −7.1 | −7.1 |

| Nsp13 | −8.2 | −6.5 |

Q. What biosynthetic pathways explain the structural diversity of this compound derivatives?

A proposed pathway involves farnesylation of an aromatic precursor, followed by cyclization via terpene cyclases. Carbocation intermediates ([9] and [10]) undergo Wagner–Meerwein shifts, bifurcating into this compound or 5-epi-ilimaquinone. Competing cyclases or conformational flexibility in the enzyme active site may drive divergence .

Q. How can researchers address contradictions in this compound's bioactivity data across studies?

- Standardized assays : Use consistent cell lines (e.g., HCT-116 for apoptosis) and controls.

- Epimer purity : Verify diastereomeric ratios via NMR before biological testing.

- Mechanistic studies : Combine transcriptomics (e.g., caspase pathway analysis) with structural modeling to resolve conflicting cytotoxicity reports .

Q. Methodological Recommendations

- Synthetic optimization : Prioritize radical decarboxylation protocols to improve yield and stereoselectivity .

- Biosynthetic studies : Employ CRISPR/Cas9 to knockout terpene cyclases in sponges, testing their role in epimer formation .

- Computational validation : Use ensemble docking (multiple protein conformers) to account for target flexibility in SARS-CoV-2 studies .

Eigenschaften

IUPAC Name |

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWITJNSXCXULM-YVUMSICPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221909 | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71678-03-0 | |

| Record name | Ilimaquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILIMAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.